molecular formula C16H15N3O4S B2462054 ethyl 3-cyano-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 920427-57-2

ethyl 3-cyano-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No. B2462054
M. Wt: 345.37
InChI Key: AIMRPIFCDXHXAF-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound. It contains several functional groups and rings, including a furan ring, a thieno[2,3-c]pyridine ring, and a carboxylate group . These types of compounds are often used in the synthesis of biologically active compounds that exhibit antibacterial, antitumor, and tuberculostatic action .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Furan derivatives, for example, can undergo a variety of reactions, including oxidation, reduction, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of a carboxylate group could make the compound more polar and increase its solubility in water .

Scientific Research Applications

Synthesis of New Heterocyclic Systems

  • Research has demonstrated the synthesis of new heterocyclic systems involving ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates, leading to the creation of compounds with promising antimicrobial activity against Staphylococcus aureus. These compounds have been synthesized through reactions with benzoyl isothiocyanate, followed by intramolecular cyclization, showcasing their potential in developing new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Amplifiers of Phleomycin

  • Studies have explored the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate or related esters to produce compounds with a range of substituents, demonstrating their role as amplifiers of phleomycin against Escherichia coli. This research opens up avenues for enhancing the efficacy of antibiotics through chemical modifications (Brown & Cowden, 1982).

Novel Antimicrobial Agents

  • The synthesis and evaluation of naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones for their antimicrobial activity highlight the potential of such compounds as novel antimicrobial agents. These compounds have shown promising results against various microbial strains, indicating their significance in the development of new therapeutic agents (Ravindra, Vagdevi, & Vaidya, 2008).

Chemical Synthesis and Photophysical Properties

  • Another study focused on the synthesis of 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, investigating their spectral-fluorescent properties. This research provides insights into the photophysical characteristics of these compounds, which could be crucial for their applications in material science and as fluorescent markers (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

Cardiotonic Activity

  • Ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids have been synthesized and evaluated for their cardiotonic activity. These compounds, as milrinone analogues, were tested for their effects on the contractile activity and frequency rate of guinea-pig atria, with some showing positive inotropic activity (Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992).

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

ethyl 3-cyano-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-2-22-16(21)19-6-5-10-11(8-17)15(24-13(10)9-19)18-14(20)12-4-3-7-23-12/h3-4,7H,2,5-6,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMRPIFCDXHXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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